molecular formula C25H28N4O4S B2822780 N-(4-ethoxyphenyl)-2-({6-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 866847-78-1

N-(4-ethoxyphenyl)-2-({6-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2822780
CAS No.: 866847-78-1
M. Wt: 480.58
InChI Key: BYHKHQHDTJUJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[4,3-d]pyrimidin-4-one core substituted at position 6 with a 2-methoxyphenylmethyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 4-ethoxyphenyl group. The ethoxy and methoxy substituents confer electron-donating effects, influencing solubility and molecular interactions. Its synthesis likely involves coupling a pyrido[4,3-d]pyrimidinone intermediate with a thiol-containing acetamide precursor, analogous to methods described for related compounds .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4S/c1-3-33-19-10-8-18(9-11-19)26-23(30)16-34-25-27-21-12-13-29(15-20(21)24(31)28-25)14-17-6-4-5-7-22(17)32-2/h4-11H,3,12-16H2,1-2H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHKHQHDTJUJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4OC)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities with analogs:

Compound Name Core Structure Aryl Substituents Key Functional Groups Reference ID
Target Compound Pyrido[4,3-d]pyrimidinone 4-Ethoxyphenyl, 2-Methoxyphenyl Sulfanyl acetamide -
N-(4-Fluorophenyl)-6-mercapto-nicotinamide Nicotinamide 4-Fluorophenyl Thiol, carboxamide
2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Thieno[2,3-d]pyrimidinone 4-Nitrophenyl, Phenyl Sulfanyl acetamide, nitro
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 4-Chlorophenyl Sulfanyl acetamide, diamino
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidine 2,3-Dichlorophenyl Sulfanyl acetamide, methyl

Key Observations:

  • Substituent Effects:
    • The 4-ethoxyphenyl group enhances lipophilicity relative to electron-withdrawing groups (e.g., nitro in , chloro in ).
    • The 2-methoxyphenylmethyl group may improve membrane permeability compared to alkyl or unsubstituted aryl groups .

Physicochemical Properties

  • Melting Points:
    • The dichlorophenyl analog () melts at 230°C, indicating high crystallinity due to halogenated substituents .
    • The target compound’s ethoxy groups likely reduce melting points compared to nitro or chloro analogs, improving solubility .
  • Spectral Data:
    • NMR spectra of analogs (e.g., δ 10.10 ppm for NHCO in ) suggest similar acetamide proton environments in the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.